molecular formula C6H4FIZn B1143133 2-Fluorophenylzinc iodide CAS No. 186000-41-9

2-Fluorophenylzinc iodide

Cat. No.: B1143133
CAS No.: 186000-41-9
M. Wt: 287.39
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluorophenylzinc iodide is an organozinc compound with the chemical formula FC₆H₄ZnI. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluorophenylzinc iodide can be synthesized through the reaction of 2-fluoroiodobenzene with zinc powder in the presence of a suitable solvent such as tetrahydrofuran. The reaction typically requires the use of a catalyst and is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorophenylzinc iodide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. It can also participate in oxidative addition and reductive elimination reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

  • Phenylzinc iodide
  • 4-Bromo-2-fluorophenylzinc iodide
  • 2,6-Difluorophenylzinc bromide

Comparison: 2-Fluorophenylzinc iodide is unique due to the presence of the fluorine atom, which can influence the reactivity and selectivity of the compound in various reactions. Compared to phenylzinc iodide, the fluorinated derivative exhibits different electronic properties, which can be advantageous in certain synthetic applications .

Properties

IUPAC Name

fluorobenzene;iodozinc(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHRMZUVCBJTTI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C([C-]=C1)F.[Zn+]I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FIZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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